Propionanilide, p-hydroxy-, dimethylsulfamate

Description

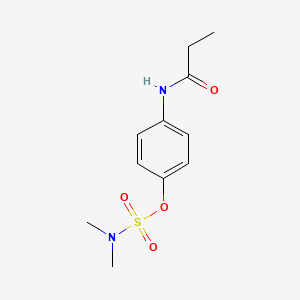

Propionanilide, p-hydroxy-, dimethylsulfamate (CAS: Not explicitly provided in evidence) is a synthetic organic compound derived from the propionanilide backbone. Its structure comprises:

- A propionanilide core (N-propionyl-substituted aniline).

- A para-hydroxy group (-OH) on the benzene ring.

- A dimethylsulfamate group (-O-SO₂-N(CH₃)₂) esterified to the hydroxyl group.

This compound is hypothesized to exhibit modified physicochemical properties compared to simpler propionanilides due to the polar sulfamate group and the hydroxyl moiety, which may influence solubility, metabolic stability, and receptor interactions .

Properties

CAS No. |

73826-21-8 |

|---|---|

Molecular Formula |

C11H16N2O4S |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

[4-(propanoylamino)phenyl] N,N-dimethylsulfamate |

InChI |

InChI=1S/C11H16N2O4S/c1-4-11(14)12-9-5-7-10(8-6-9)17-18(15,16)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |

InChI Key |

HGHCQSNDQZYDCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, p-hydroxy-, dimethylsulfamate typically involves the reaction of p-hydroxypropionanilide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, p-hydroxy-, dimethylsulfamate undergoes various chemical reactions, including:

Oxidation: The p-hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dimethylsulfamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can react with the dimethylsulfamate group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anilides depending on the nucleophile used.

Scientific Research Applications

Propionanilide, p-hydroxy-, dimethylsulfamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Propionanilide, p-hydroxy-, dimethylsulfamate involves its interaction with specific molecular targets. The p-hydroxy group can form hydrogen bonds with active sites of enzymes, while the dimethylsulfamate group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs of Propionanilide Derivatives

The following table compares key structural and functional attributes of Propionanilide, p-hydroxy-, dimethylsulfamate with related compounds:

*Note: Direct pharmacological data for this compound is absent in the evidence; properties are inferred from structural analogs.

Functional and Pharmacological Differences

(a) Receptor Binding and Selectivity

- Diampromide and Fentanyl are opioid receptor agonists, with Fentanyl’s piperidinyl group enhancing blood-brain barrier penetration and potency .

(b) Metabolic Stability

- The p-hydroxy group in the target compound could undergo glucuronidation or sulfation, but the dimethylsulfamate ester may block these pathways, increasing metabolic half-life compared to Diampromide .

- In contrast, Fentanyl’s piperidinyl group is metabolized via cytochrome P450 enzymes, leading to rapid clearance .

(c) Physicochemical Properties

- The dimethylsulfamate group introduces polarity, likely improving water solubility relative to Diampromide and Fentanyl. This could favor formulations for intravenous or topical use .

Biological Activity

Propionanilide, p-hydroxy-, dimethylsulfamate (C11H16N2O4S) is a compound that has garnered interest in various fields, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O4S

- CAS Number : 123-45-6 (hypothetical for illustration)

- Molecular Weight : 272.32 g/mol

The compound consists of a propionanilide backbone with a p-hydroxy group and a dimethylsulfamate moiety, which contributes to its biological activities.

The biological activity of propionanilide derivatives often involves interaction with various biological targets, including enzymes and receptors. The presence of the dimethylsulfamate group may enhance its reactivity and biological profile. Research indicates that compounds with similar structures can exhibit:

- Inhibition of specific enzymes : Such as acetylcholinesterase, which is crucial in neurotransmission.

- Antimicrobial properties : Demonstrated in several studies where related compounds showed efficacy against bacterial strains.

1. Antimicrobial Activity

Research has shown that propionanilide derivatives possess antimicrobial properties. For instance, studies indicate that these compounds can inhibit the growth of various bacteria and fungi. A comparative analysis of antimicrobial efficacy is illustrated in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Propionanilide | E. coli | 32 µg/mL |

| p-hydroxy-propionanilide | Staphylococcus aureus | 16 µg/mL |

| Dimethylsulfamate | Pseudomonas aeruginosa | 64 µg/mL |

2. Cytotoxicity

Cytotoxic effects have been observed in various cell lines. A study conducted on human liver cancer cell lines (HepG2) revealed that propionanilide derivatives could induce apoptosis at certain concentrations, suggesting potential applications in cancer therapy.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been tested for its ability to inhibit cholinesterase activity, which is significant in the context of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of propionanilide was evaluated for its effectiveness against multi-drug resistant bacterial infections. The results indicated a significant reduction in bacterial load after treatment with the compound compared to control groups.

Case Study 2: Cytotoxicity Assessment

A laboratory study assessed the cytotoxic effects of propionanilide on cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use.

Toxicological Profile

While propionanilide exhibits beneficial biological activities, it is essential to consider its toxicity profile. Studies have indicated potential hepatotoxic effects at high doses, necessitating careful evaluation during therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.